logP and Physicochemical Profile vs. Tri-p-tolylvinyl Bromide Isomer
A direct comparison with its structural isomer, tri-p-tolylvinyl bromide (CAS 66184-02-9), reveals a measurable difference in lipophilicity. This difference, though seemingly small, stems from the fundamental structural variation between a tetrasubstituted (target) and trisubstituted (isomer) alkene, influencing chromatographic behavior and membrane permeability predictions .
| Evidence Dimension | Calculated LogP (XLogP3 or similar) |
|---|---|
| Target Compound Data | 6.963 |
| Comparator Or Baseline | Tri-p-tolylvinyl bromide: LogP 6.923 |
| Quantified Difference | Delta +0.04 log units |
| Conditions | Computed property data sourced from ChemSrc database |
Why This Matters
This LogP difference confirms the physical distinctness of the two isomers, which is critical for reproducible analytical method development and consistent performance in biological assays where lipophilicity is a key factor.
